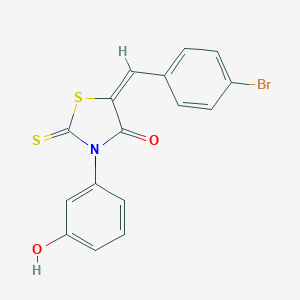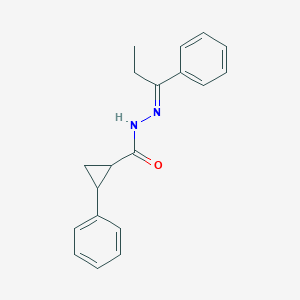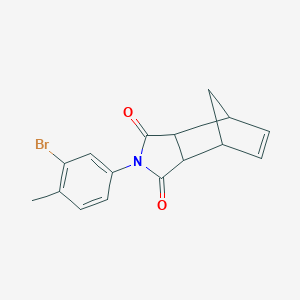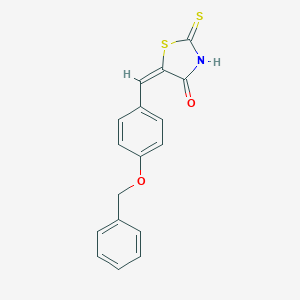![molecular formula C28H26FNO5S3 B413305 DIETHYL 2-[1-(3-FLUOROBENZOYL)-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B413305.png)
DIETHYL 2-[1-(3-FLUOROBENZOYL)-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that features a quinoline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-[1-(3-FLUOROBENZOYL)-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple stepsThe reaction conditions often involve the use of strong bases, solvents like chloroform, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound .
Scientific Research Applications
Diethyl 2-(1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic potential due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of DIETHYL 2-[1-(3-FLUOROBENZOYL)-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that the compound can bind to, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression .
Comparison with Similar Compounds
Similar Compounds
Fluorobenzoyl derivatives: These compounds share the fluorobenzoyl group and may have similar reactivity and applications.
Quinoline derivatives: These compounds have the quinoline core and can be used in similar research and industrial applications.
Uniqueness
What sets DIETHYL 2-[1-(3-FLUOROBENZOYL)-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE apart is its combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C28H26FNO5S3 |
|---|---|
Molecular Weight |
571.7g/mol |
IUPAC Name |
diethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H26FNO5S3/c1-6-34-25(32)21-22(26(33)35-7-2)38-27(37-21)20-18-13-15(3)11-12-19(18)30(28(4,5)23(20)36)24(31)16-9-8-10-17(29)14-16/h8-14H,6-7H2,1-5H3 |
InChI Key |
LAKXCQPATRFISJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)C)N(C(C2=S)(C)C)C(=O)C4=CC(=CC=C4)F)S1)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)C)N(C(C2=S)(C)C)C(=O)C4=CC(=CC=C4)F)S1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(4-bromophenyl)ethylidene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B413226.png)

![(4-nitrophenyl)({[(1Z,2E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-ylidene]amino}oxy)methanone](/img/structure/B413228.png)
![(4-nitrophenyl)({[(2Z,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)methanone](/img/structure/B413229.png)
![N'-(1-phenylhexylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B413230.png)
![17-(4-Methyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B413232.png)

![4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B413238.png)
![N-(3-chlorobenzylidene)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B413241.png)
![(5E)-2-anilino-5-[(2,6-dichlorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B413242.png)
![N-(3-chlorobenzylidene)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B413243.png)


